molecular formula C9H9FN2O3S B1521162 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride CAS No. 1193387-46-0

1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Cat. No.: B1521162
CAS No.: 1193387-46-0
M. Wt: 244.24 g/mol
InChI Key: OSKJQBVEDIRLHR-UHFFFAOYSA-N
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Description

1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FN2O3S. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a carbamoyl group and a sulfonyl fluoride group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in the study of biological systems, particularly in proteomics research.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indole with chlorosulfonyl fluoride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Comparison with Similar Compounds

  • Indole-3-sulfonyl fluoride

  • Carbamoyl-indole derivatives

  • Other indole derivatives with different functional groups

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Properties

IUPAC Name

1-carbamoyl-2,3-dihydroindole-5-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3S/c10-16(14,15)7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKJQBVEDIRLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Reactant of Route 2
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Reactant of Route 3
Reactant of Route 3
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Reactant of Route 4
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Reactant of Route 5
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Reactant of Route 6
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride

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